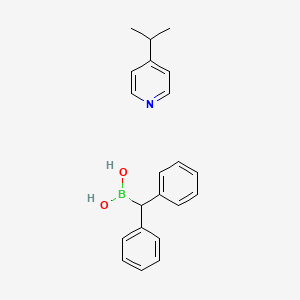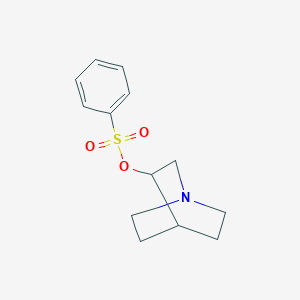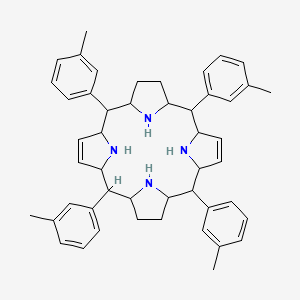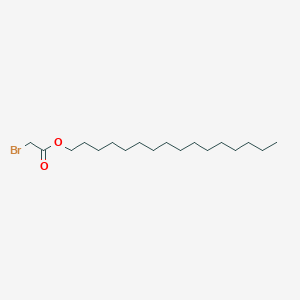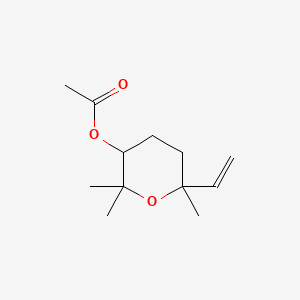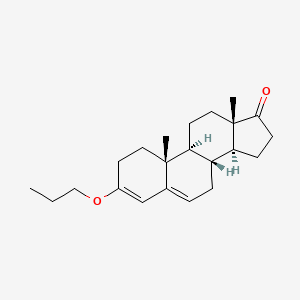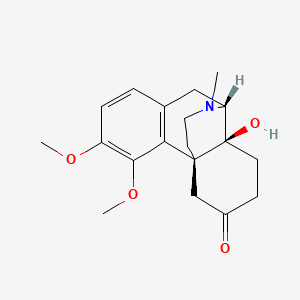
Anthranilic acid, N-(p-trifluoromethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H)
准备方法
The synthesis of anthranilic acid, N-(p-trifluoromethoxyphenyl)- typically involves the reaction of anthranilic acid with p-trifluoromethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反应分析
Anthranilic acid, N-(p-trifluoromethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Anthranilic acid, N-(p-trifluoromethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of anthranilic acid, N-(p-trifluoromethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Anthranilic acid, N-(p-trifluoromethoxyphenyl)- can be compared with other similar compounds, such as:
Anthranilic acid: The parent compound, which lacks the trifluoromethoxy group and has different chemical properties and applications.
N-Phenylanthranilic acid: Another derivative with a phenyl group attached to the nitrogen atom, which also has distinct properties and uses.
N-(p-Methoxyphenyl)anthranilic acid: A compound with a methoxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
The presence of the trifluoromethoxy group in anthranilic acid, N-(p-trifluoromethoxyphenyl)- makes it unique by enhancing its lipophilicity and potentially altering its biological activity.
属性
CAS 编号 |
51679-41-5 |
|---|---|
分子式 |
C14H10F3NO3 |
分子量 |
297.23 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20) |
InChI 键 |
YZBGUDOBFPDWKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

